(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Description
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups
Properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7S/c1-16-7-9-19(10-8-16)34(30,31)26-12-11-24(29)32-18-13-20(27)25-21(28)15-22(33-23(25)14-18)17-5-3-2-4-6-17/h2-10,13-15,26-27H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIKKDVXQPMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring is synthesized through a cyclization reaction involving a phenyl-substituted benzopyran precursor.
Introduction of Functional Groups: The hydroxyl and oxo groups are introduced through selective oxidation reactions.
Sulfonylation: The sulfonylamino group is added via a sulfonylation reaction using a sulfonyl chloride reagent.
Esterification: The final step involves esterification to attach the propanoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The sulfonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms.
Steviol Glycoside: A glycoside responsible for the sweet taste of Stevia leaves.
Ringer’s Lactate Solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate stands out due to its complex structure and diverse functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
